molecular formula C10H13NO4S B3178504 Benzenesulfonic acid, 4-(acetylamino)-, ethyl ester CAS No. 6034-55-5

Benzenesulfonic acid, 4-(acetylamino)-, ethyl ester

Cat. No. B3178504
CAS RN: 6034-55-5
M. Wt: 243.28 g/mol
InChI Key: AIBLOOGGNOYFSG-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-(acetylamino)-, ethyl ester (BAEE) is an organic compound that belongs to the family of benzenesulfonic acids. It is an important intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, dyes, and fragrances. BAEE is also used as an analytical reagent for the determination of trace metals and other inorganic compounds. BAEE has been studied extensively for its biochemical and physiological effects, and its use in laboratory experiments.

Scientific Research Applications

Benzenesulfonic acid, 4-(acetylamino)-, ethyl ester has been used in a wide range of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances. It has also been used as an analytical reagent for the determination of trace metals and other inorganic compounds. Benzenesulfonic acid, 4-(acetylamino)-, ethyl ester has also been used in the synthesis of polymers and other materials.

Mechanism Of Action

The mechanism of action of Benzenesulfonic acid, 4-(acetylamino)-, ethyl ester is not well understood, but it is believed to involve the formation of a complex between the benzenesulfonic acid moiety and the ethyl ester moiety. This complex is thought to interact with nucleophilic sites on the target molecule, resulting in the formation of a new bond.

Biochemical And Physiological Effects

The biochemical and physiological effects of Benzenesulfonic acid, 4-(acetylamino)-, ethyl ester have not been extensively studied, but it is believed to have a low toxicity profile. In vitro studies have shown that Benzenesulfonic acid, 4-(acetylamino)-, ethyl ester does not induce any significant changes in cell viability or cell morphology.

Advantages And Limitations For Lab Experiments

The main advantage of using Benzenesulfonic acid, 4-(acetylamino)-, ethyl ester in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize, and can be used in a wide range of applications. The main limitation of using Benzenesulfonic acid, 4-(acetylamino)-, ethyl ester in laboratory experiments is its low solubility in water, which can limit its use in certain applications.

Future Directions

The potential future directions for Benzenesulfonic acid, 4-(acetylamino)-, ethyl ester include the development of new synthesis methods, the use of Benzenesulfonic acid, 4-(acetylamino)-, ethyl ester in the synthesis of novel materials, and the further exploration of its biochemical and physiological effects. Additionally, further research into the mechanism of action of Benzenesulfonic acid, 4-(acetylamino)-, ethyl ester could lead to the development of new applications.

properties

IUPAC Name

ethyl 4-acetamidobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-3-15-16(13,14)10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBLOOGGNOYFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)C1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonic acid, 4-(acetylamino)-, ethyl ester

CAS RN

6034-55-5
Record name Ethyl N-acetylsulfanilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006034555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL N-ACETYLSULFANILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV52P83NKZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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